ML324, chemically named N-(3-(Dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide, is a small molecule identified through high-throughput screening and subsequent medicinal chemistry optimization. [] It is classified as a histone demethylase inhibitor, specifically targeting the Jumonji domain-containing protein 2 (JMJD2/KDM4) family. [] This family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues. [] ML324 has garnered significant interest in scientific research due to its potential application in studying epigenetic mechanisms and as a tool compound for exploring the therapeutic potential of JMJD2 inhibition in various diseases, including viral infections and cancer. []
ML324 acts as an inhibitor of the JMJD2/KDM4 family of histone demethylases. [, ] These enzymes typically remove methyl groups from specific lysine residues on histone tails, thereby influencing gene expression. By inhibiting JMJD2/KDM4, ML324 alters the methylation status of histones and consequently impacts downstream gene regulation. [] This mechanism has been linked to its antiviral activity, where it suppresses viral immediate-early (IE) gene expression, crucial for viral replication. [] For instance, ML324 inhibits the expression of CyHV-3 IE genes ORF139 and ORF155. [] In the context of cancer, ML324's inhibitory action on KDM4B has been shown to induce apoptosis through the unfolded protein response and upregulation of the pro-apoptotic protein Bim. [] It also represses bladder cancer growth through the miR133a-1/KLF15 regulatory pathway. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: